5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid
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Overview
Description
5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid is a complex organic compound that features a combination of fluorenyl, piperazinyl, and thiophene carboxylic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the protection of piperazine with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the protected piperazine with thiophene-2-carboxylic acid under suitable reaction conditions. Common reagents used in these steps include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Piperidine is often used to remove the Fmoc group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the development of probes for biological studies.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-23(28)21-9-10-22(31-21)25-11-13-26(14-12-25)24(29)30-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOGOODWFNNKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138366-44-4 |
Source
|
Record name | 5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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